molecular formula C19H19N3O2 B5885829 2-(4-methoxyphenyl)-3-(4-morpholinyl)quinoxaline

2-(4-methoxyphenyl)-3-(4-morpholinyl)quinoxaline

Cat. No. B5885829
M. Wt: 321.4 g/mol
InChI Key: QQDVPNWFPYEYTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methoxyphenyl)-3-(4-morpholinyl)quinoxaline, also known as 4-MeO-PQ, is a quinoxaline derivative that has been extensively studied for its potential therapeutic applications. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of 2-(4-methoxyphenyl)-3-(4-morpholinyl)quinoxaline is not fully understood, but it is believed to work through a number of different pathways. One of the main pathways is through the activation of the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. This compound has also been shown to modulate the activity of certain neurotransmitters, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
In addition to its neuroprotective effects, this compound has been found to have a number of other biochemical and physiological effects. These include anti-inflammatory, antioxidant, and anti-cancer properties. Studies have also shown that this compound can improve cognitive function and memory, making it a promising candidate for the treatment of cognitive disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-methoxyphenyl)-3-(4-morpholinyl)quinoxaline for lab experiments is its high purity and stability, which makes it suitable for a wide range of applications. However, one of the main limitations is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are a number of potential future directions for research on 2-(4-methoxyphenyl)-3-(4-morpholinyl)quinoxaline. One promising area is in the development of new therapies for neurodegenerative diseases, particularly Alzheimer's and Parkinson's. Other potential areas of research include the development of new anti-inflammatory and anti-cancer therapies, as well as the study of the compound's effects on cognitive function and memory.
Conclusion:
In conclusion, this compound is a promising compound with a wide range of potential therapeutic applications. Its neuroprotective, anti-inflammatory, and anti-cancer properties make it a promising candidate for further research, particularly in the development of new therapies for neurodegenerative diseases. While there are some limitations to its use in lab experiments, its high purity and stability make it a valuable tool for scientific research.

Synthesis Methods

The synthesis of 2-(4-methoxyphenyl)-3-(4-morpholinyl)quinoxaline involves the reaction of 4-morpholinyl-aniline with 4-methoxyphenylboronic acid in the presence of a palladium catalyst. This method has been optimized to produce high yields of pure this compound, making it suitable for large-scale synthesis.

Scientific Research Applications

2-(4-methoxyphenyl)-3-(4-morpholinyl)quinoxaline has been extensively studied for its potential therapeutic applications. One of the most promising applications is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that this compound can protect neurons from oxidative stress and reduce inflammation, which are key factors in the development of these diseases.

properties

IUPAC Name

4-[3-(4-methoxyphenyl)quinoxalin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-23-15-8-6-14(7-9-15)18-19(22-10-12-24-13-11-22)21-17-5-3-2-4-16(17)20-18/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQDVPNWFPYEYTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.